molecular formula C23H48N2O10 B8097943 BocNH-PEG8-CH2CH2NH2

BocNH-PEG8-CH2CH2NH2

Cat. No.: B8097943
M. Wt: 512.6 g/mol
InChI Key: RJDFELJBUQILOQ-UHFFFAOYSA-N
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Description

BocNH-PEG8-CH2CH2NH2, also known as tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate, is a linear heterobifunctional polyethylene glycol (PEG) reagent. This compound contains an amine group and a Boc (tert-butoxycarbonyl) protected amine group. It is commonly used as a crosslinker with a PEG spacer group, which enhances the solubility and stability of peptides and proteins, and reduces their immunogenicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BocNH-PEG8-CH2CH2NH2 typically involves the reaction of polyethylene glycol (PEG) with tert-butyl carbamate and an amine group. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), or dimethylformamide (DMF). The Boc protecting group can be introduced using tert-butyl chloroformate in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as high-performance liquid chromatography (HPLC) and ultrafiltration.

Chemical Reactions Analysis

Types of Reactions

BocNH-PEG8-CH2CH2NH2 undergoes various chemical reactions, including:

    Substitution Reactions: The amine group can react with carboxyl groups or NHS esters to form amide bonds.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Common Reagents and Conditions

    Substitution Reactions: Common reagents include carboxyl-containing compounds and NHS esters. Reaction conditions typically involve mild temperatures and neutral to slightly basic pH.

    Deprotection Reactions: Reagents such as TFA or HCl are used under acidic conditions to remove the Boc protecting group.

Major Products Formed

    Substitution Reactions: The major products are amide-linked compounds.

    Deprotection Reactions: The major product is the free amine derivative of the compound.

Scientific Research Applications

BocNH-PEG8-CH2CH2NH2 has a wide range of applications in scientific research, including:

    Chemistry: Used as a crosslinker and spacer in the synthesis of complex molecules.

    Biology: Employed in the modification of proteins and peptides to enhance their solubility and stability.

    Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.

    Industry: Applied in the production of PEGylated compounds for various industrial applications

Mechanism of Action

The mechanism of action of BocNH-PEG8-CH2CH2NH2 involves its ability to form stable amide bonds through its amine groups. The PEG spacer group provides flexibility and hydrophilicity, which enhances the solubility and stability of the modified molecules. The Boc protecting group allows for selective deprotection under acidic conditions, enabling controlled release of the active amine group .

Comparison with Similar Compounds

Similar Compounds

    Boc-NH-PEG-NH2: Another heterobifunctional PEG reagent with similar properties but different chain lengths.

    Boc-NH-PEG12-CH2CH2NH2: A similar compound with a longer PEG chain, providing greater flexibility and solubility.

    Boc-NH-PEG10-CH2CH2NH2: A compound with a slightly shorter PEG chain, offering different solubility and stability characteristics

Uniqueness

BocNH-PEG8-CH2CH2NH2 is unique due to its specific PEG chain length, which provides a balance between flexibility and solubility. This makes it particularly useful in applications where moderate chain length is desired for optimal performance .

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H48N2O10/c1-23(2,3)35-22(26)25-5-7-28-9-11-30-13-15-32-17-19-34-21-20-33-18-16-31-14-12-29-10-8-27-6-4-24/h4-21,24H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJDFELJBUQILOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H48N2O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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